Lercanidipine hydrochloride, [(±)3,5‐pyridinedicarboxilic acid, 1,4‐dihydro‐2,6‐dimethyl‐4‐(3‐nitrophenyl)2‐[(3,3‐diphenylpropyl)methylamino]‐1,1‐dimethyl ethyl methyl ester hydrochloride], is a calcium channel antagonist belonging to the dihydropyridine class. [] It is a chiral molecule, existing as a racemic mixture of (R)- and (S)-enantiomers. [, , , ] Lercanidipine exhibits a high affinity for the L-type calcium channel, particularly the dihydropyridine binding site. [, ] This interaction with calcium channels forms the basis of its activity in various scientific research models.
This method focuses on purifying Lercanidipine hydrochloride and obtaining a specific polymorphic form (polymorphic form V), which exhibits distinct characteristics in X-ray diffraction and differential scanning calorimetry analyses. []
Lercanidipine is a calcium channel blocker primarily used in the treatment of hypertension. It belongs to the dihydropyridine class of calcium antagonists, which function by inhibiting the influx of calcium ions through L-type calcium channels in vascular smooth muscle and cardiac tissue. This mechanism leads to vasodilation and a subsequent decrease in blood pressure. Lercanidipine is known for its long-lasting effects and improved tolerability compared to other medications in its class.
Lercanidipine was first synthesized in the late 1980s and has since been marketed under various brand names, including Zanidip. It is available in several formulations, typically as hydrochloride salt, which enhances its solubility and bioavailability.
Lercanidipine is classified as follows:
Lercanidipine can be synthesized through various methods, with significant advancements made to improve yield and purity.
These methods highlight the importance of optimizing reaction conditions to minimize by-products and enhance yield.
Lercanidipine hydrochloride has the following molecular formula:
Its structural representation includes a dihydropyridine ring fused with a nitrophenyl group and a diphenylpropyl side chain. The compound's three-dimensional configuration is crucial for its biological activity.
Lercanidipine participates in several chemical reactions during its synthesis:
These reactions are essential for constructing the complex structure of lercanidipine efficiently.
Lercanidipine exerts its antihypertensive effects primarily through selective inhibition of L-type calcium channels located in vascular smooth muscle cells.
The stability profile indicates that lercanidipine maintains efficacy over time when stored correctly. Analytical methods such as high-performance liquid chromatography (HPLC) are commonly employed for quality control during manufacturing .
Lercanidipine is primarily used for managing hypertension but has potential applications in other cardiovascular conditions due to its vasodilatory properties.
CAS No.: 13561-08-5
CAS No.: 18326-62-0
CAS No.: 18252-46-5
CAS No.: 179461-46-2
CAS No.: 499-09-2
CAS No.: